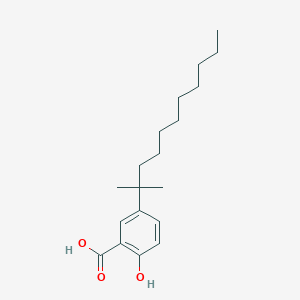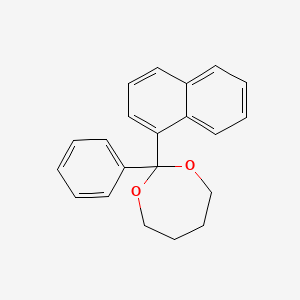
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane is an organic compound that features a unique dioxepane ring structure fused with naphthalene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the dioxepane ring . The reaction conditions often include refluxing in an organic solvent such as toluene or xylene, with the addition of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic rings.
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-carbaldehyde and naphthalene-2-yl derivatives share structural similarities with 2-(Naphthalen-1-yl)-2-phenyl-1,3-dioxepane.
Phenyl derivatives: Compounds such as phenylacetic acid and phenylpropanoids also exhibit structural resemblance.
Uniqueness
This compound is unique due to its dioxepane ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
143478-56-2 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-2-phenyl-1,3-dioxepane |
InChI |
InChI=1S/C21H20O2/c1-2-11-18(12-3-1)21(22-15-6-7-16-23-21)20-14-8-10-17-9-4-5-13-19(17)20/h1-5,8-14H,6-7,15-16H2 |
Clé InChI |
UEQUEZGRECRNCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
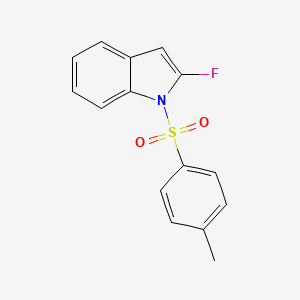

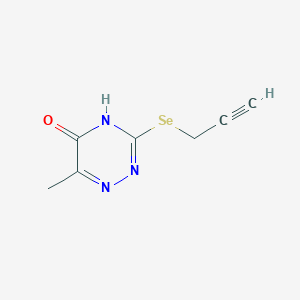
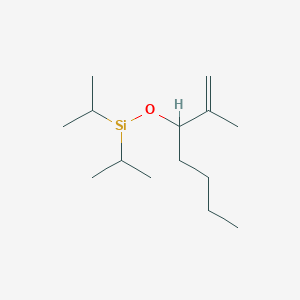
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
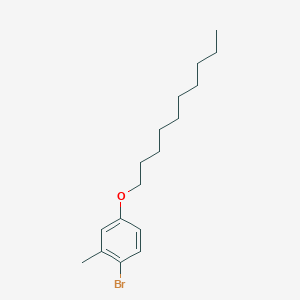
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
